4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide
CAS No.: 349404-71-3
Cat. No.: VC5815447
Molecular Formula: C13H11BrClNO2S
Molecular Weight: 360.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 349404-71-3 |
---|---|
Molecular Formula | C13H11BrClNO2S |
Molecular Weight | 360.65 |
IUPAC Name | 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide |
Standard InChI | InChI=1S/C13H11BrClNO2S/c1-9-2-5-11(8-13(9)15)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3 |
Standard InChI Key | KNHPHYJEPPHVOV-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide, reflects its substitution pattern: a bromine atom at the 4-position of the benzene ring and a 3-chloro-4-methylphenyl group attached to the sulfonamide nitrogen. Key identifiers include:
Property | Value | Source |
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CAS Number | 349404-71-3 | |
Molecular Formula | ||
Molecular Weight | 360.65 g/mol | |
SMILES Notation | ClC1=C(C=CC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Br |
The sulfonamide functional group () and halogen substituents (Br, Cl) contribute to its polarity and potential interactions with biological targets . The methyl group at the 4-position of the aniline ring may enhance lipophilicity, influencing pharmacokinetic properties .
Synthesis and Manufacturing
While explicit synthetic protocols for this compound are scarce in publicly available literature, its preparation likely follows established sulfonamide synthesis routes. A generalized approach involves:
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Sulfonylation: Reacting 4-bromobenzenesulfonyl chloride with 3-chloro-4-methylaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
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Purification: Isolation via recrystallization or chromatography, as indicated by supplier data emphasizing ≥97% purity .
Physicochemical Properties
Data from suppliers and computational models provide insights into its stability and handling:
Property | Value | Source |
---|---|---|
Solubility | Soluble in DMSO, dimethylformamide | |
Storage Conditions | Sealed, room temperature | |
Stability | Sensitive to moisture |
The compound’s solubility in polar aprotic solvents aligns with trends observed in sulfonamides, where the sulfonyl group facilitates dissolution . Stability under ambient conditions suggests compatibility with standard laboratory handling protocols.
Structural Characterization and Analytical Data
Characterization of sulfonamides typically employs spectroscopic and crystallographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR: Aromatic protons resonate between 7.2–8.1 ppm, with the methyl group appearing as a singlet near 2.3 ppm . The sulfonamide N–H proton is observed as a broad signal around 10.0 ppm .
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NMR: The sulfonyl group’s sulfur-bound carbon appears at 140–150 ppm, while aromatic carbons range from 120–135 ppm .
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at 360.65 ([M+H]) . Fragmentation patterns typically include loss of the sulfonamide group () and halogen substituents .
X-ray Crystallography
While no crystallographic data exist for this specific compound, analogous sulfonamides exhibit dihedral angles of 40–50° between the benzene and aniline rings, stabilized by N–H···O hydrogen bonds .
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